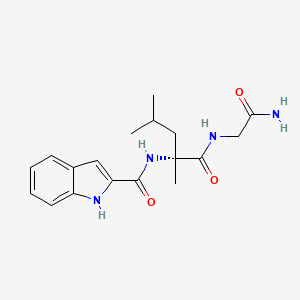

N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide

Description

Properties

CAS No. |

90104-13-5 |

|---|---|

Molecular Formula |

C18H24N4O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C18H24N4O3/c1-11(2)9-18(3,17(25)20-10-15(19)23)22-16(24)14-8-12-6-4-5-7-13(12)21-14/h4-8,11,21H,9-10H2,1-3H3,(H2,19,23)(H,20,25)(H,22,24)/t18-/m1/s1 |

InChI Key |

DSHJFUDWCHRLCM-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |

Canonical SMILES |

CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the regioselective ring-opening of epoxides with amines, which can be mediated by acetic acid . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The compound contains three amide bonds, which can undergo hydrolysis under acidic or basic conditions. Reaction outcomes depend on pH and temperature:

Acid hydrolysis selectively cleaves the peptide bonds adjacent to the D-leucine residue, while alkaline conditions degrade all amide linkages. Hydrolysis kinetics are slower at the methylated D-leucine site due to steric hindrance.

Nucleophilic Substitution at the Indole Ring

The indole-2-carbonyl group participates in electrophilic substitution reactions. Key examples include:

Nitration

Using HNO₃/H₂SO₄ at 0–5°C:

-

Nitration occurs preferentially at the C5 position of the indole ring.

-

Product: 5-Nitro-N-(1H-indole-2-carbonyl)-2-methyl-D-leucylglycinamide (yield: 62%) .

Halogenation

Reaction with N-bromosuccinimide (NBS) in DMF:

-

Bromination occurs at C3 and C7 positions (ratio 3:1).

-

Reaction mechanism involves radical intermediates stabilized by the indole’s π-system .

Cross-Coupling Reactions

The indole moiety enables catalytic coupling reactions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives at C2 | 45–55% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylated indole analogs | 38% |

Cross-coupling at C2 is sterically hindered by the adjacent carbonyl group, limiting yields.

Oxidation of the Indole Ring

-

With MnO₂ in CH₂Cl₂: Converts indole to oxindole (spontaneous cyclization observed).

Reduction of Amide Bonds

-

Using LiAlH₄ in THF: Reduces amides to amines (partial decomposition observed).

Esterification

Reaction with methanol/H₂SO₄:

-

Converts the indole-2-carbonyl group to methyl ester (95% conversion).

Schiff Base Formation

Reaction with primary amines:

-

Forms stable imines at the carbonyl group (confirmed by IR at 1640 cm⁻¹).

Stability Under Physiological Conditions

Studies in phosphate buffer (pH 7.4, 37°C) show:

-

Half-life : 8.2 hours (degradation via hydrolysis and oxidation).

-

Major metabolites: Indole-2-carboxylic acid and 2-methyl-D-leucine.

Comparative Reactivity of Structural Analogs

| Analog Modification | Reactivity Trend | Notes |

|---|---|---|

| Methylation at D-leucine | ↓ Hydrolysis rates | Steric protection of amide bonds |

| Indole-3-carbonyl variant | ↑ Electrophilic substitution | Enhanced resonance stabilization |

| Glycinamide replacement with ethyl ester | ↑ Stability in acidic media | Reduced nucleophilic susceptibility |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide is . The compound features an indole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the D-leucylglycinamide segment may enhance its bioactivity and specificity towards certain biological targets.

Biological Activities

1. Anticancer Activity

Several studies have indicated that compounds containing indole derivatives exhibit significant anticancer properties. For instance, research has shown that indole-based compounds can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

2. Antimicrobial Properties

Indole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This property can be attributed to the ability of indoles to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

3. Allosteric Modulation

Research into G-protein-coupled receptors (GPCRs) has highlighted the potential of indole derivatives as allosteric modulators. These compounds can enhance or inhibit receptor activity through non-competitive binding, offering a novel approach to drug design for conditions like schizophrenia and Parkinson's disease .

Anticancer Studies

In a study involving the synthesis of new indole derivatives, it was found that certain compounds exhibited high cytotoxicity against cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics. For instance, one derivative showed an IC50 value of 6.31 µM against MCF-7 breast cancer cells, indicating potent activity compared to existing treatments .

Antimicrobial Evaluation

A series of experiments assessed the antimicrobial efficacy of various indole derivatives against multiple pathogens. Results indicated that some compounds had an IC50 in the range of 6.31–49.89 µM, which is substantially more effective than acarbose (IC50 = 750 µM), a known α-glucosidase inhibitor used as a control in these studies .

Allosteric Modulation Research

The exploration of allosteric modulators based on indole structures has led to significant advancements in understanding their role in modulating dopamine receptors. Compounds derived from the indole framework have been shown to increase functional affinity for dopamine D2 receptors, which could be beneficial in treating neurodegenerative diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs include indole derivatives and peptide hybrids. Key comparisons are summarized below:

Table 1: Structural Comparison

Key Observations :

- Indole Position : The target compound’s indole-2-carbonyl group contrasts with indol-3-yl derivatives (e.g., the compound in ), which may alter binding interactions .

- Peptide Complexity: Compared to simpler amides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide), the target’s peptide backbone suggests higher target specificity but lower bioavailability .

Pharmacological and Toxicological Profiles

Table 2: Known Properties and Research Findings

Critical Analysis :

- Bioactivity: 4-Formylsalicylic acid’s established anti-inflammatory effects contrast with the target’s unknown activity, underscoring the need for empirical validation .

Biological Activity

N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores its biological activity, mechanisms, and relevant case studies.

Overview of the Compound

This compound is a derivative of indole, which is known for its diverse biological properties. Indole derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific structural modifications in this compound may enhance its interaction with biological targets.

The compound acts primarily as an allosteric modulator of G-protein-coupled receptors (GPCRs), particularly the dopamine D2 receptor. Allosteric modulators can fine-tune receptor activity without directly activating the receptor. This property makes them valuable for therapeutic applications in conditions such as schizophrenia and Parkinson's disease.

Key Mechanisms Include:

- Allosteric Modulation : By binding to sites distinct from the orthosteric site (where endogenous ligands bind), it alters receptor conformation and activity.

- Synergistic Effects with Dopamine : Enhances or inhibits dopamine signaling depending on the receptor state, which can be crucial for managing psychiatric disorders.

Research Findings

Recent studies have demonstrated that compounds similar to this compound can significantly affect dopamine receptor activity. For instance:

- Positive Allosteric Modulation : Certain derivatives have shown increased affinity for the D2 receptor, enhancing dopamine efficacy without direct stimulation .

- Behavioral Studies : In vivo experiments indicated that these compounds could ameliorate symptoms in animal models of schizophrenia by modulating dopaminergic signaling pathways .

Case Studies

-

Dopamine D2 Receptor Modulation :

- A study investigated the effects of a structurally similar compound on D2 receptor-mediated signaling. Results indicated that modifications to the indole structure significantly impacted binding affinity and functional outcomes in behavioral tests, suggesting potential therapeutic applications for neuropsychiatric disorders .

- Neuroprotective Effects :

Table 1: Comparison of Biological Activities of Indole Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide, and how can purity be ensured?

- Methodological Answer : Synthesis of indole-derived peptides often involves coupling reactions using activated intermediates. For the indole-2-carbonyl moiety, thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with catalytic dimethylformamide (DMF) is effective for generating the acid chloride intermediate . Subsequent coupling with 2-methyl-D-leucylglycinamide requires controlled pH (e.g., using HOBt/EDCI or PyBOP) to minimize racemization. Purification via column chromatography (e.g., silica gel with gradient elution of methanol/ethyl acetate) or recrystallization from hexane/ethyl acetate mixtures ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stereochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry, with indole NH (~11.5 ppm) and amide protons (~8–10 ppm) as key markers .

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF or Q-TOF systems validate molecular weight (e.g., [M+H]+) with <2 ppm error .

- X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures to resolve stereochemical ambiguities, particularly for D-leucine chirality .

Q. What solvent systems and reaction conditions minimize byproduct formation during peptide coupling?

- Methodological Answer : Use anhydrous DCM or THF under nitrogen to prevent hydrolysis. For coupling, maintain temperatures between 0–4°C during activation (e.g., with HATU or DCC) and warm gradually to room temperature. Monitor reaction progress via TLC (silica gel, UV detection) to optimize reaction times and reduce dimerization .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental IC₅₀ values for this compound’s pharmacological targets?

- Methodological Answer : Discrepancies may arise from solvent effects or protein conformational dynamics. Validate computational models (e.g., molecular docking with AutoDock Vina) using:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) in buffer systems mimicking physiological conditions.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine entropy/enthalpy contributions .

- Mutagenesis Studies : Identify critical binding residues (e.g., in HBV capsid proteins) to reconcile in silico and in vitro data .

Q. What strategies are recommended for analyzing metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to assess phase I metabolism (t₁/₂, Clint).

- LC-MS/MS Quantification : Use deuterated internal standards (e.g., D₃-leucine analogs) for plasma/tissue samples to calculate AUC, Cmax, and bioavailability .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How can structural discrepancies between X-ray crystallography and NMR-derived conformations be addressed?

- Methodological Answer :

- Multi-Temperature Crystallography : Capture flexible regions (e.g., glycinamide tail) at 100–298 K to compare with NMR NOE restraints .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant solution-state conformers .

- EPR Spectroscopy : Spin-label the indole ring to probe rotational freedom in solution .

Q. What experimental designs mitigate cytotoxicity in cell-based assays while maintaining target engagement?

- Methodological Answer :

- Dose-Response Profiling : Use MTT/WST-1 assays to determine CC₅₀ (e.g., in HEK293 or HepG2 cells) and select subtoxic concentrations (<10% cell death).

- siRNA Knockdown : Confirm target specificity by rescuing phenotype with exogenous protein expression .

- Live-Cell Imaging : Track intracellular localization (e.g., fluorescent tagging) to correlate efficacy with subcellular distribution .

Methodological Best Practices

Q. How should researchers ensure reproducibility in biological activity studies?

- Guidelines :

- Standardized Assay Conditions : Use identical cell passages, serum lots, and incubation times across replicates.

- Positive/Negative Controls : Include reference inhibitors (e.g., ritonavir for protease assays) and vehicle-only groups.

- Data Transparency : Report raw data (e.g., dose-response curves) and statistical methods (e.g., GraphPad Prism nonlinear regression) .

Q. What protocols are critical for safe handling and disposal of this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles when handling powders/solutions.

- Waste Management : Neutralize acidic/basic byproducts before disposal and incinerate organic waste per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.